molecular formula C9H12O2 B1616983 Spiro[4.4]nonane-1,6-dione CAS No. 27723-43-9

Spiro[4.4]nonane-1,6-dione

Cat. No. B1616983
CAS RN: 27723-43-9
M. Wt: 152.19 g/mol
InChI Key: PIOGLWMIXIMTAW-UHFFFAOYSA-N
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Description

Spiro[4.4]nonane-1,6-dione is a bicyclic compound that has attracted considerable attention in scientific research. It is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development.4]nonane-1,6-dione.

Scientific Research Applications

Synthesis of Chiral Bisoxazoline Ligands

Spiro[4.4]nonane-1,6-dione has been used in the synthesis of novel chiral bisoxazoline ligands with a spiro[4,4]-1,6-nonadiene skeleton . These ligands were easily prepared in six steps from racemic spiro[4,4]-nonane-1,6-dione, with the Pd-catalyzed coupling of the enol triflates with CO and amino alcohols as the key steps for the construction of the oxazoline moiety .

Asymmetric Alkylation and Reduction

Spirocyclic diones such as spiro[4.4]nonane-1,6-dione have been enantio- and diastereo-selectively synthesized by asymmetric alkylation and reduction using -symmetric cycloalkane-1,2-diols as a chiral auxiliary .

Synthesis and Resolution of cis,cis-Spiro[4.4]nonane-1,6-diol

Spiro[4.4]nonane-1,6-dione has been used in the efficient synthesis and resolution of (+/-)-cis,cis-spiro[4.4]nonane-1,6-diol .

Curing Agent for Diglycidylether of Bisphenol A (DGEBA)

1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, has been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as an initiator .

Catalyst for Asymmetric Chlorination

The chiral Cu (II) complex generated in situ from the combination of spiro bisoxazoline ligand and Cu (OTf) 2 was effective in the catalysis of asymmetric chlorination of the β-ketoester, methyl 1-oxo-2,3-dihydro-1H- indene-2-carboxylate .

Building Block for Other Chemical Compounds

Spiro[4.4]nonane-1,6-dione is a building block for other chemical compounds and is available for purchase from chemical suppliers .

Mechanism of Action

Target of Action

Spiro[4.4]nonane-1,6-dione is a complex organic compound

Biochemical Pathways

The biochemical pathways affected by Spiro[4.4]nonane-1,6-dione are currently unknown. The compound is involved in the synthesis of spirocyclic compounds , but its role in biochemical pathways within biological systems requires further investigation.

properties

IUPAC Name

spiro[4.4]nonane-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOGLWMIXIMTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40317321
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[4.4]nonane-1,6-dione

CAS RN

27723-43-9
Record name Spiro[4.4]nonane-1,6-dione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[4.4]nonane-1,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40317321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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